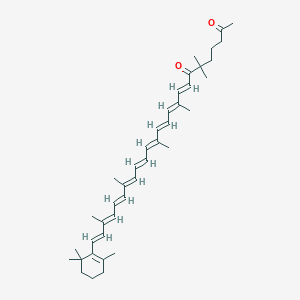

2-N,6-N-Bis(2,3-dihydroxybenzoyl)-L-lysine amide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

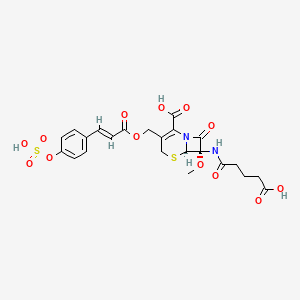

2-N,6-N-Bis(2,3-dihydroxybenzoyl)-L-lysine amide is a N-acylglycine.

Applications De Recherche Scientifique

Infrared and Raman Spectra Analysis

A range of lysine amides, including variations similar to 2-N,6-N-Bis(2,3-dihydroxybenzoyl)-L-lysine amide, have been synthesized for analysis by Fourier transform infrared (FTIR) and Raman microspectrometry. This technique demonstrates potential applications in analyzing organic reactions on solid support and for encoding combinatorial libraries (Rahman, Busby, & Lee, 1998).

Synthesis and Characterization in Organometallic Chemistry

Studies in organometallic chemistry have synthesized and characterized N-heterocyclic carbene (NHC) adducts, including those involving lysine derivatives, demonstrating their potential in reactions with protic substrates under catalytically relevant conditions (Barrett et al., 2008).

Application in Covalent Enzyme Conjugates

Research has investigated covalent bis-aryl hydrazone bond formation for creating conjugates between α-poly-d-lysine (PDL) and enzymes. These studies are significant for understanding the mild and efficient preparation of enzyme conjugates while preserving enzymatic activity (Grotzky, Manaka, Kojima, & Walde, 2011).

Rare-Earth Metal Amides for L-Lactide Polymerization

Research has developed rare-earth metal amides supported by bis(phenolato) ligands for the polymerization of l-lactide. These studies explore the efficiency and control of polymerization processes relevant to materials science (Zhang et al., 2009).

Synthesis of Water-Soluble Prodrugs

The synthesis of L-lysyl- and L-alanyl-amide prodrugs demonstrates the creation of water-soluble compounds for addressing bioavailability issues. This approach is relevant for developing pharmaceuticals with improved delivery mechanisms (Hutchinson et al., 2002).

DTPA-Like Ligand Development

Bisalkylation of protected L-glutamic acid and L-lysine derivatives has been used to develop DTPA-like ligands. These compounds have potential applications in metal ion complexation and medical imaging (Anelli et al., 1999).

Amides as Novel Protein Modifications

Studies have identified amides like N6-{2-[(5-amino-5-carboxypentyl)amino]-2-oxoethyl}lysine as novel protein modifications formed by physiological sugars. This research is important for understanding biochemical pathways and potential pathologies (Glomb & Pfahler, 2001).

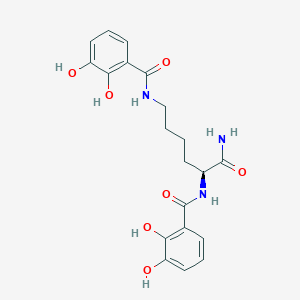

Lysine Analogues of Siderophores

The synthesis of lysine-containing analogues of siderophores, which are important in iron chelation, demonstrates the chemical versatility and potential biomedical applications of lysine derivatives (Chimiak & Neilands, 1984).

Synthesis of Bis-Heterocyclic Compounds

The solid-phase synthesis of bis-heterocyclic compounds from resin-bound orthogonally protected lysine showcases the potential for creating complex molecular structures useful in various chemical and pharmaceutical applications (Nefzi, Giulianotti, & Houghten, 2001).

Propriétés

Formule moléculaire |

C20H23N3O7 |

|---|---|

Poids moléculaire |

417.4 g/mol |

Nom IUPAC |

N-[(5S)-6-amino-5-[(2,3-dihydroxybenzoyl)amino]-6-oxohexyl]-2,3-dihydroxybenzamide |

InChI |

InChI=1S/C20H23N3O7/c21-18(28)13(23-20(30)12-6-4-9-15(25)17(12)27)7-1-2-10-22-19(29)11-5-3-8-14(24)16(11)26/h3-6,8-9,13,24-27H,1-2,7,10H2,(H2,21,28)(H,22,29)(H,23,30)/t13-/m0/s1 |

Clé InChI |

NCOSLLNHKCFPFO-ZDUSSCGKSA-N |

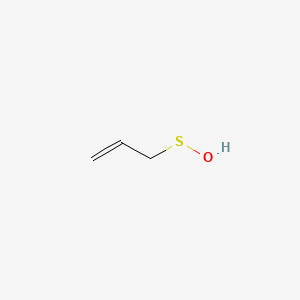

SMILES isomérique |

C1=CC(=C(C(=C1)O)O)C(=O)NCCCC[C@@H](C(=O)N)NC(=O)C2=C(C(=CC=C2)O)O |

SMILES canonique |

C1=CC(=C(C(=C1)O)O)C(=O)NCCCCC(C(=O)N)NC(=O)C2=C(C(=CC=C2)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3R)-4-hydroxy-3-[(E)-5-hydroxy-4-methylpent-3-enyl]-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione](/img/structure/B1255115.png)

![(1R,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1255119.png)